![molecular formula C17H19NO B240047 N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide](/img/structure/B240047.png)
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the class of amides and is synthesized through a multistep process involving the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, inflammation, and pain perception. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to inhibit the activity of various enzymes involved in angiogenesis and cell proliferation, such as matrix metalloproteinases and phospholipase A2. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to modulate the activity of ion channels involved in pain perception, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the modulation of ion channel activity involved in pain perception. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have minimal toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is its potential therapeutic applications in various fields of scientific research. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have minimal toxicity and is well-tolerated in animal studies. However, one of the limitations of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for the study of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide. One potential direction is the development of more efficient synthesis methods for N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide, which could improve its accessibility and reduce its cost. Another potential direction is the exploration of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide's potential therapeutic applications in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide and its potential side effects in humans.
Conclusion:
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its synthesis method involves the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride, and it has been found to have minimal toxicity and is well-tolerated in animal studies. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide's mechanism of action involves the modulation of various signaling pathways involved in cell growth, inflammation, and pain perception. Further studies are needed to fully understand the potential therapeutic applications of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide and its mechanism of action.
Synthesemethoden
The synthesis of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide involves the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The resulting product is purified through recrystallization using a suitable solvent, such as ethanol. The purity of the synthesized N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has shown potential therapeutic applications in various fields of scientific research, including cancer treatment, inflammation, and pain management. Studies have shown that N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to have analgesic effects by modulating the activity of ion channels involved in pain perception.
Eigenschaften
Produktname |
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide |
---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-12-7-4-5-10-15(12)11-16(19)18-17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
WXEUGKNTYDEWQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.